

3-Phenanthrol and its structural isomers

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Compound of Interest

Compound Name: *3-Phenanthrol*

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An In-depth Technical Guide to **3-Phenanthrol** and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrols, hydroxylated derivatives of the polycyclic aromatic hydrocarbon phenanthrene, represent a class of compounds with significant interest in medicinal chemistry and drug development. Their rigid, fused-ring structure provides a scaffold for diverse pharmacological activities. **3-Phenanthrol**, a specific isomer where the hydroxyl group is positioned at the C3 position of the phenanthrene core, and its structural isomers have demonstrated a range of biological effects, from potential endocrine disruption to specific ion channel modulation.

This technical guide provides a comprehensive overview of **3-phenanthrol** and its key structural isomers, focusing on their physicochemical properties, synthesis, biological activities, and toxicological profiles. The information is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of phenanthrene-based therapeutic agents.

Physicochemical Properties

The position of the hydroxyl group on the phenanthrene skeleton significantly influences the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles.^[1] A summary of the key properties of **3-phenanthrol** and its common isomers is presented below.

Property	3-Phenanthrol	9-Phenanthrol
Molecular Formula	C ₁₄ H ₁₀ O[2][3]	C ₁₄ H ₁₀ O[4][5]
Molecular Weight	194.23 g/mol [2][3]	194.23 g/mol [4][6]
CAS Number	605-87-8[2]	484-17-3[4]
Melting Point	Not Available	139-143 °C[4][5]
Boiling Point	Not Available	290.68 °C (estimate)[5]
Solubility	Soluble in organic solvents.	Slightly soluble in Chloroform, DMSO, and Methanol.[4][5]
pKa	9.75 (Strongest Acidic, Predicted)[7]	9.40 (Predicted)[4][5]
Appearance	Not Available	Brown solid[4][5]

Synthesis of Phenanthrols

The synthesis of phenanthrols can be approached through two main strategies: the construction of the phenanthrene core followed by hydroxylation, or the synthesis of a pre-hydroxylated precursor that is then cyclized.

General Synthetic Routes for the Phenanthrene Scaffold

Several classical methods are employed for the synthesis of the phenanthrene ring system:

- Bardhan–Sengupta Phenanthrene Synthesis: This method involves the cyclodehydration of a γ -aryl- γ -hydroxy-butyric acid, followed by dehydrogenation to form the phenanthrene core.[8]
- Haworth Reaction: This synthesis utilizes the acylation of an aromatic compound with a succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps.[8]
- Mallory Reaction: A photochemical cyclization of stilbene derivatives can also yield phenanthrenes.[8]

Experimental Protocol: Synthesis of 4-Phenanthrol

The following protocol details the synthesis of 4-phenanthrol from 4-oxo-1,2,3,4-tetrahydrophenanthrene.[9]

Materials:

- 4-oxo-1,2,3,4-tetrahydrophenanthrene
- N-bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄)
- Ethyl acetate
- Deionized water
- Phosphorus pentoxide (P₂O₅)
- 1000 ml 3-neck flask
- Magnetic stirrer
- Reflux condenser with nitrogen inlet
- 600-watt Quartzlite lamp
- Filtration apparatus
- Vacuum oven

Procedure:

- To a 1000 ml 3-neck flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 400 ml of carbon tetrachloride.[9]
- Add 26 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 g of N-bromosuccinimide to the flask.[9]
- Illuminate the reaction mixture with a 600-watt Quartzlite lamp for 6 hours.[9]

- Add an additional 2.0 g of N-bromosuccinimide and reflux the mixture for 1 hour.[9]
- Cool the reaction to room temperature and filter the resulting solids.[9]
- Wash the collected solids with carbon tetrachloride and air dry.[9]
- Recrystallize the crude product from 220 ml of ethyl acetate.[9]
- Filter the recrystallized product and wash with several portions of warm water.[9]
- Dry the final product in vacuo in the presence of P_2O_5 to yield 4-phenanthrol.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of phenanthrol isomers. The following table summarizes the available NMR data for **3-phenanthrol**.

Spectroscopic Data for 3-Phenanthrol

1H NMR (400 MHz, $CDCl_3$) Shifts (ppm): 8.53-8.48, 8.02-8.01, 7.88-7.76, 7.68-7.55, 7.17-7.14[2]

^{13}C NMR (100.54 MHz, $CDCl_3$) Shifts (ppm): 154.32, 132.43, 131.89, 130.30, 129.53, 128.54, 126.82, 126.75, 126.55, 126.19, 124.59, 122.74, 116.68, 106.95[2]

Biological Activities and Signaling Pathways

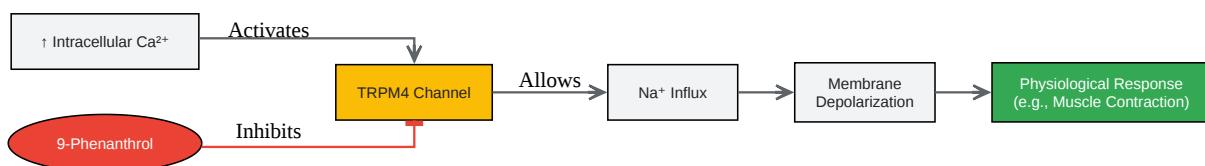
Phenanthrene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][10][11] Hydroxylated phenanthrenes are of particular interest due to the ability of the phenolic hydroxyl group to participate in biological processes such as scavenging free radicals.[1]

9-Phenanthrol as a TRPM4 Channel Inhibitor

A significant finding in the pharmacology of phenanthrols is the identification of 9-phenanthrol as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4)

channel.[6][12][13] TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, including smooth muscle contraction, neuronal activity, and immune responses.[12] 9-Phenanthrol has an IC₅₀ in the low micromolar range for TRPM4 inhibition.[13]

The inhibition of TRPM4 by 9-phenanthrol has been shown to have several beneficial effects in pathological conditions. It can modulate smooth muscle contraction in the bladder and cerebral arteries, reduce lipopolysaccharide-induced cell death, and exert cardioprotective effects against ischemia-reperfusion injuries.[12]

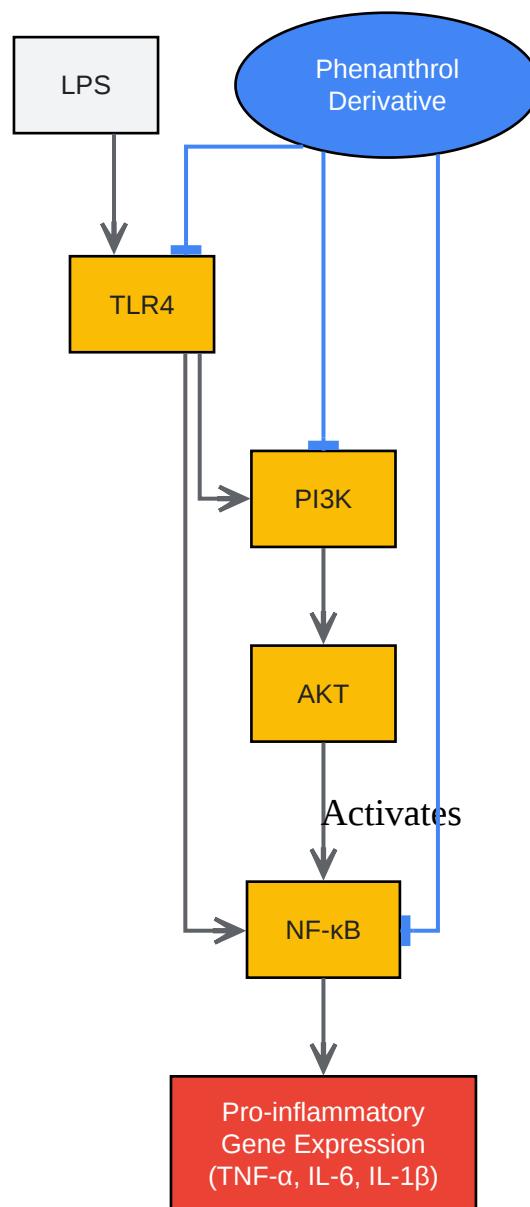


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Mechanism of 9-Phenanthrol as a TRPM4 Channel Inhibitor.

Modulation of Inflammatory Signaling Pathways

Some phenanthrene derivatives have been shown to exert anti-inflammatory effects. While the specific pathways for **3-phenanthrol** are not fully elucidated, related compounds have been shown to modulate key inflammatory signaling cascades such as the Toll-like receptor 4 (TLR4)/nuclear factor- κ B (NF- κ B) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways.[14]

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Potential Anti-inflammatory Mechanism of Phenanthrol Derivatives.

Toxicity

The toxicity of phenanthrols is an important consideration for their development as therapeutic agents. Polycyclic aromatic hydrocarbons (PAHs) and their metabolites can exhibit toxicity through various mechanisms, including non-receptor mediated narcosis, receptor-mediated disruption of embryonic development, and phototoxicity.[15] The addition of alkyl groups to the

PAH scaffold can shift the mode of toxicity to be mediated by the aryl hydrocarbon receptor (AhR).[\[15\]](#)

For 9-phenanthrol, the following GHS hazard classifications have been reported:

- H315: Causes skin irritation[\[6\]](#)
- H319: Causes serious eye irritation[\[6\]](#)

It is noted that 9-phenanthrol is a metabolite of phenanthrene, which is a PAH.[\[12\]](#) While phenanthrene itself is not classified as a human carcinogen, its metabolism can lead to the formation of reactive intermediates.[\[16\]](#)

Structural Isomers of Phenanthrol

The phenanthrene core has five non-equivalent positions for monosubstitution, leading to five structural isomers of phenanthrol: 1-, 2-, 3-, 4-, and 9-phenanthrol.

Isomer	CAS Number	Key Features/Known Activities
1-Phenanthrol	2433-56-9	Data not readily available in the provided search results.
2-Phenanthrol	605-57-2	Data not readily available in the provided search results.
3-Phenanthrol	605-87-8	Potential endocrine disruptor. [2]
4-Phenanthrol	788-51-2	Synthesis protocol available. [9]
9-Phenanthrol	484-17-3	Selective TRPM4 channel inhibitor. [6] [12] [13]

Conclusion

3-Phenanthrol and its structural isomers are a fascinating class of molecules with diverse and potent biological activities. The position of the hydroxyl group on the phenanthrene scaffold

dictates their physicochemical properties and pharmacological actions, as exemplified by the selective TRPM4 inhibitory activity of 9-phenanthrol. The synthetic accessibility of the phenanthrene core allows for the generation of a wide array of derivatives for structure-activity relationship studies. Further research into the mechanisms of action, particularly the signaling pathways modulated by these compounds, will be crucial for unlocking their full therapeutic potential. A thorough understanding of their toxicological profiles will also be paramount for their safe development as drug candidates. This guide provides a foundational resource for scientists and researchers to advance the exploration of phenanthrols in drug discovery.

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